Product packaging for Naphtho[2,3-d][1,3]dioxol-5-amine(Cat. No.:CAS No. 53811-49-7)

Naphtho[2,3-d][1,3]dioxol-5-amine

Cat. No.: B374905
CAS No.: 53811-49-7
M. Wt: 187.19g/mol
InChI Key: AGPMRJMONHLOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Naphtho[2,3-d][1,3]dioxol-5-amine (Molecular Formula: C 11 H 8 O 3 , Average Mass: 188.18 g/mol) is a defined structural compound featuring a naphthalene core fused with a 1,3-dioxole ring system . This amine is a key synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its application as a building block for the synthesis of more complex nitrogen- and oxygen-containing heterocyclic systems, which are privileged structures in material science and pharmaceutical discovery . Specific research applications include its use as a reactant in the development of novel organoboron compounds. For instance, it has been employed in reactions with naphthalene-1,8-diamino boronamide (Bdan) derivatives to synthesize 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, a reaction facilitated by reagents such as tetrabutylammonium iodide (TBAI) and sodium acetate (NaOAc) at elevated temperatures . The resulting organoboron materials are of significant interest due to their utility in material discovery and as intermediates for forming new carbon-carbon (C–C) or carbon-heteroatom (C–X) bonds . This makes this compound a valuable reagent for researchers exploring new synthetic methodologies and functional materials. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B374905 Naphtho[2,3-d][1,3]dioxol-5-amine CAS No. 53811-49-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53811-49-7

Molecular Formula

C11H9NO2

Molecular Weight

187.19g/mol

IUPAC Name

benzo[f][1,3]benzodioxol-5-amine

InChI

InChI=1S/C11H9NO2/c12-9-3-1-2-7-4-10-11(5-8(7)9)14-6-13-10/h1-5H,6,12H2

InChI Key

AGPMRJMONHLOAF-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=C3N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C=CC=C3N

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 D 1 2 Dioxol 5 Amine and Its Derivatives

Direct Synthetic Routes to the Naphtho[2,3-d]nih.govresearchgate.netdioxol-5-amine Core

Direct synthesis methods aim to construct the key structural features of the target molecule in a highly convergent manner. Research has demonstrated routes to derivatives of naphtho[2,3-d] nih.govresearchgate.netdioxol-5-amine through the coupling of pre-functionalized naphthalene (B1677914) precursors.

One notable method involves the reaction of an aldehyde with a methylamine (B109427) derivative in the presence of a naphthalene-based alcohol. For instance, the synthesis of N-((5-Bromobenzo[d] nih.govresearchgate.netdioxol-4-yl)methyl)-N-methylnaphtho[2,3-d] nih.govresearchgate.netdioxol-5-amine was achieved by reacting aldehyde 12 with methylamine. rsc.org This transformation highlights a direct approach to installing the N-methylamine functionality onto the pre-existing naphtho[2,3-d] nih.govresearchgate.netdioxol skeleton. rsc.org

Table 1: Synthesis of a Naphtho[2,3-d] nih.govresearchgate.netdioxol-5-amine Derivative

Precursor 1 Precursor 2 Product

Additionally, organocatalytic methods, such as direct biaryl-coupling promoted by potassium tert-butoxide, have been applied in the synthesis of complex heterocyclic systems that include the naphtho[2,3-d] nih.govresearchgate.netdioxol-5-amine moiety as a key structural component. epa.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netfardapaper.ir Several MCRs have been developed to synthesize derivatives of the naphtho[2,3-d] nih.govresearchgate.netdioxol-5-amine scaffold, often starting from 2-naphthol (B1666908) or naphthoquinone precursors. fardapaper.ir

One-pot syntheses, a hallmark of green chemistry, allow for multiple reaction steps to be performed in a single reactor without the isolation of intermediates. This approach has been successfully applied to the synthesis of various heterocyclic systems fused to a naphthalene core.

An efficient one-pot strategy has been developed for the synthesis of naphthoquinon-1,3-dithiole derivatives from the reaction of 1,4-naphthoquinone (B94277), various amines, and carbon disulfide (CS2). sci-hub.se This reaction proceeds in good yields without the need for an additional oxidant. sci-hub.se The optimal conditions were found to be using triethylamine (B128534) (Et3N) as a base in dichloromethane (B109758) at 0°C. sci-hub.se

A one-pot, three-component [2+3] cycloaddition reaction has also been developed for synthesizing 1-alkyl-1H-naphtho[2,3-d] nih.govresearchgate.netsci-hub.setriazole-4,9-diones. researchgate.net This method is noted for being environmentally friendly and suitable for large-scale synthesis. researchgate.net

Table 2: One-Pot Synthesis of Naphthoquinon-1,3-dithiole Derivatives

Amine Base Solvent Yield
Phenylalanine ethyl ester hydrochloride Et3N CH2Cl2 88.2% sci-hub.se
Propylamine hydrochloride Et3N CH2Cl2 94.8% sci-hub.se

Three-component reactions are a powerful tool for constructing complex molecular frameworks. Several such reactions utilize a naphthalene-based starting material, an aldehyde, and an amine source to build fused heterocyclic rings.

A prominent example is the reaction between 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), various aldehydes, and an amine or isocyanide. nih.govresearchgate.netbrieflands.com These reactions can lead to a variety of products, including linear naphtho[2,3-b]-furan-4,9-diones and benzoacridine-5,6-dione derivatives. nih.govresearchgate.net For instance, the condensation of lawsone, an aldehyde, and an alkyl-isocyanide under reflux in toluene (B28343) produces 2-amino-naphtho[2,3-b]furan-4,9-diones. researchgate.net The use of indium(III) chloride as a catalyst has also been reported for the synthesis of benzoacridine-5,6-dione derivatives from lawsone, benzaldehydes, and aryl amines. nih.govbrieflands.com

Similarly, 2-naphthol can be used as a substrate in three-component reactions with aldehydes and an amine source, such as 2-aminobenzimidazole (B67599) or 3-amino-5-methylisoxazole, to yield complex naphthoxazine structures. fardapaper.irniscpr.res.in

Table 3: Examples of Three-Component Reactions

Naphthalene Source Aldehyde Third Component Product Type
2-Hydroxy-1,4-naphthoquinone Various aldehydes Isocyanides Naphtho[2,3-b]-furan-4,9-dione derivatives researchgate.net
2-Hydroxy-1,4-naphthoquinone Benzaldehydes Aryl amines Benzoacridine-5,6-dione derivatives nih.govbrieflands.com
2-Naphthol Aromatic aldehydes 2-Amino benzimidazole Naphtho-[1,2-e] nih.govresearchgate.netoxazine derivatives niscpr.res.in

Cycloaddition reactions are a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. The [3+2] cycloaddition is a particularly useful strategy for constructing five-membered heterocyclic rings.

Visible-light-mediated [3+2] cycloaddition has been employed for the synthesis of naphtho[2,3-b]furan-4,9-diones. nih.govsemanticscholar.org This method involves the reaction of 2-hydroxy-1,4-naphthoquinone with various alkynes or alkenes. nih.govsemanticscholar.org The reaction proceeds under environmentally friendly conditions, shows excellent regioselectivity, and offers good yields. nih.govsemanticscholar.org A proposed mechanism suggests that irradiation generates an excited triplet state of the naphthoquinone, which then reacts with the alkyne or alkene to form a biradical intermediate that cyclizes to the final product after oxidation. nih.govsemanticscholar.org

Furthermore, a metal-free domino [3+2] cycloaddition has been reported for the construction of naphtho[2,3-d] nih.govresearchgate.netsci-hub.setriazole-4,9-dione derivatives. researchgate.net The synthesis of 1H-Naphtho(2,3-d)triazole also involves a [2+3] cycloaddition reaction, highlighting the versatility of this approach. evitachem.com

Table 4: [3+2] Cycloaddition for Naphtho[2,3-b]furan-4,9-dione Synthesis

Naphthoquinone Substrate Conditions Product Yield
2-Hydroxy-1,4-naphthoquinone Phenylacetylene Blue LEDs, MeCN 2-Phenylnaphtho[2,3-b]furan-4,9-dione nih.govsemanticscholar.org 75% semanticscholar.org
2-Hydroxy-1,4-naphthoquinone Propargylamine Blue LEDs, MeCN 2-(Aminomethyl)naphtho[2,3-b]furan-4,9-dione nih.govsemanticscholar.org 73% semanticscholar.org

Precursor-Based Synthesis and Functionalization Pathways

This synthetic strategy involves the modification of a pre-existing molecular framework that is structurally related to the target compound. By starting with a suitable precursor, specific functional groups can be introduced or existing ones can be transformed to arrive at the desired product.

Naphthoquinones are exceptionally versatile precursors for the synthesis of a wide array of fused heterocyclic compounds. nih.gov Their electron-deficient nature makes them susceptible to nucleophilic attack, and the presence of carbonyl groups and double bonds provides multiple sites for chemical modification. nih.govsemanticscholar.org

2,3-Dichloro-1,4-naphthoquinone is a common starting material. It readily undergoes nucleophilic substitution reactions with various nucleophiles. For example, its reaction with thiols can yield 2-(aryl/alkyl)thio-3-chloro-1,4-naphthoquinones. jcsp.org.pk These intermediates can then be further functionalized; reaction with sodium azide, for instance, can produce 2-(arylthio)-3-amino-1,4-naphthoquinone derivatives. jcsp.org.pk

2-Hydroxy-1,4-naphthoquinone (lawsone) is another critical precursor, widely used in multicomponent reactions as described in the sections above to build furan, pyran, and other heterocyclic rings fused to the naphthalene core. nih.govresearchgate.netnih.gov

Furthermore, 2,3-diamino-1,4-naphthoquinone serves as a key building block for fused imidazole (B134444) rings. A straightforward and high-yielding synthesis of 1H-naphtho[2,3-d]imidazole-4,9-diones involves the direct reaction of 2,3-diamino-1,4-naphthoquinone with various aldehydes in a solvent like dimethyl sulfoxide. researchgate.net

Table 5: Synthesis of Heterocycles from Naphthoquinone Precursors

Naphthoquinone Precursor Reagents Product Type
2,3-Dichloro-1,4-naphthoquinone Thiols, then Sodium Azide 2-(Arylthio)-3-amino-1,4-naphthoquinone jcsp.org.pk
2-Hydroxy-1,4-naphthoquinone Aldehydes, Isocyanides Naphtho[2,3-b]-furan-4,9-diones researchgate.net
2,3-Diamino-1,4-naphthoquinone Aldehydes 1H-Naphtho[2,3-d]imidazole-4,9-diones researchgate.net

Annulation Reactions for Dioxole Ring Formation

The formation of the core naphthodioxole structure is a critical step in the synthesis of Naphtho[2,3-d] nih.govnih.govdioxol-5-amine. Annulation reactions, which involve the construction of a ring onto a pre-existing system, are a common strategy. nih.gov While many methods focus on building the naphthalene core itself, specific strategies are required to subsequently form the 1,3-dioxole (B15492876) ring. nih.govthieme-connect.com

One prevalent strategy involves the cyclization onto a naphthalene precursor that already contains the necessary functional groups. Typically, this involves starting with a 2,3-dihydroxynaphthalene (B165439) derivative. The dioxole ring can then be formed through acetalization or ketalization by reacting the catechol-like diol with a suitable electrophile, such as a dihalomethane (e.g., dibromomethane (B42720) or dichloromethane) or a carbonyl compound, in the presence of a base or acid catalyst.

More advanced methods focus on constructing the naphthalene ring and its substituents in a single, highly convergent process. For instance, transition metal-mediated annulation can be used to build the arylnaphthalene skeleton. frontiersin.org A palladium-catalyzed cocyclization of diyne esters and arynes has been shown to construct the naphthalene ring system efficiently. frontiersin.org Following the formation of the substituted naphthalene core, the dioxole ring would be installed. Another approach involves the three-component coupling of alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones, which yields richly functionalized naphthalenes that could serve as precursors for dioxole ring formation. nih.gov

The synthesis of non-benzofused 1,3-dioxoles has been achieved through cycloaddition reactions of diazodicarbonyl derivatives with aldehydes or ketones. rsc.org A rhodium-catalyzed three-component cascade reaction has also been developed for the asymmetric synthesis of chiral 1,3-dioxoles, highlighting a modern approach to forming this specific heterocyclic motif. rsc.org

Table 1: Selected Annulation Strategies for Naphthalene and Dioxole Ring Formation
Reaction TypeKey ReactantsCatalyst/ReagentKey FeatureReference
Diels-Alder ReactionIsoindole derivative and dienophileHeat (in dioxane)Forms a substituted naphthalene ring via cycloaddition and nitrene extrusion. nih.gov
(4+2) BenzannulationMorita–Baylis–Hillman (MBH) acetates and boronic acidsPalladium acetate (B1210297)/DBUA general strategy for creating substituted naphthalenes from acetylenic aldehydes. thieme-connect.com
Pd-Catalyzed CocyclizationDiyne esters and arynesPalladium complexForms arylnaphthalene lignan (B3055560) lactone structures through a palladacycle intermediate. frontiersin.org
Acetalization2,3-Dihydroxynaphthalene and dihalomethaneBase (e.g., Cs2CO3)Direct formation of the dioxole ring on a pre-formed naphthalene core.
Rh-catalyzed CascadeIIII/PV-hybrid ylides, aldehydes, carboxylic acidsRh(II) complexModular synthesis of chiral 1,3-dioxoles via carbonyl ylide formation and cyclization. rsc.org

Introduction of Amine Functionality

Once the naphthodioxole scaffold is in place, the next crucial transformation is the introduction of the amine group at the C-5 position. Standard electrophilic aromatic substitution reactions are commonly employed. A typical sequence involves the nitration of the naphtho[2,3-d] nih.govnih.govdioxole core, followed by the reduction of the resulting nitro group to the desired primary amine.

Nitration is usually achieved using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to favor mono-nitration at the desired C-5 position, which is activated by the electron-donating nature of the dioxole and the extended aromatic system. Following successful nitration, the nitro-naphthodioxole intermediate is reduced. A variety of reducing agents can be used for this purpose, including metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, or metal/acid combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Alternatively, modern cross-coupling reactions offer a more direct route. Transition metal-catalyzed C-H amination can directly install an amine group, avoiding the need for a pre-functionalized substrate. nih.gov Similarly, C-N bond-forming reactions, such as the Buchwald-Hartwig amination, could be employed if a suitable precursor like 5-bromo-naphtho[2,3-d] nih.govnih.govdioxole is available. Research on related systems has demonstrated the synthesis of amino-functionalized naphthalene derivatives, such as 2-(aminomethyl)naphtho[2,3-b]furan-4,9-dione, providing precedent for such transformations. semanticscholar.orgnih.gov

Catalytic Approaches in Naphtho[2,3-d]nih.govnih.govdioxol-5-amine Synthesis

Catalysis is central to the efficient and selective synthesis of complex molecules like Naphtho[2,3-d] nih.govnih.govdioxol-5-amine. Catalytic methods offer advantages in terms of reaction rates, yields, and the ability to control stereochemistry, while often operating under milder conditions than stoichiometric reactions.

Transition Metal-Catalyzed Reactions (e.g., Heck Coupling)

Transition metals, particularly palladium, rhodium, and iridium, are powerful catalysts for forming the carbon-carbon and carbon-heteroatom bonds necessary to construct the target molecule. semanticscholar.orgfrontiersin.org The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a cornerstone of C-C bond formation and can be envisioned in synthetic routes to naphthalene derivatives. organic-chemistry.orgnih.gov For example, an appropriately substituted benzene (B151609) derivative could be coupled with a vinyl partner to build a precursor for subsequent annulation.

Palladium catalysis is also instrumental in annulation reactions to form the naphthalene core. thieme-connect.com For example, the reaction of 1-bromo-2-vinylbenzene derivatives with alkynes using a palladium acetate catalyst provides an efficient route to substituted naphthalenes. thieme-connect.com Furthermore, palladium-catalyzed cocyclization of diynes and arynes is an elegant method for constructing arylnaphthalene structures. frontiersin.org Beyond C-C bond formation, palladium catalysts are key in C-N bond formation through reactions like Buchwald-Hartwig amination, which could be used to install the amine functionality directly.

Rhodium and iridium catalysts have also been employed in C–H activation and annulation reactions to synthesize complex N-heterocycles based on naphthalene. rsc.orgrsc.org These methods allow for the direct functionalization of C-H bonds, offering a highly atom-economical approach to building molecular complexity. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions in Heterocycle Synthesis
Catalyst TypeReactionApplicationKey AdvantageReference
PalladiumHeck CouplingC-C bond formation (Aryl halide + alkene)Versatile for building carbon skeletons. organic-chemistry.org
PalladiumAnnulationSynthesis of substituted naphthalenes.High efficiency and good yields. thieme-connect.com
PalladiumCocyclizationConstruction of arylnaphthalene lignans.Forms complex core in one step. frontiersin.org
Rhodium/IridiumC-H Activation/AnnulationSynthesis of benzo[d,e]quinolines.High atom economy by direct C-H functionalization. rsc.org
PalladiumBuchwald-Hartwig AminationC-N bond formation (Aryl halide + amine)Direct introduction of amine functionality.

Organocatalysis and Biocatalysis in Related Systems

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal catalysis, often providing high levels of enantioselectivity and adhering to the principles of green chemistry.

Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. For the synthesis of related heterocyclic systems, aza-Morita–Baylis–Hillman (aza-MBH) reactions, which are atom-economical C-C bond-forming processes, can be catalyzed by acid-base organocatalysts to produce functionalized N-heterocycles. jst.go.jp While direct application to Naphtho[2,3-d] nih.govnih.govdioxol-5-amine is not widely reported, these methods demonstrate the potential for organocatalysts to mediate key bond-forming steps. For instance, organocatalysts have been developed for the synthesis of cyclic carbonates from CO2 and epoxides, a transformation related to the formation of dioxole-type rings. researchgate.net

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high specificity and under mild conditions. researchgate.netpolimi.it Enzymes are particularly adept at creating chiral centers with high enantiomeric excess. mdpi.com In the context of dioxole synthesis, biocatalytic methods have been used to produce chiral diols, which are key precursors for the formation of chiral dioxolanes. nih.gov Lipases, for example, can catalyze the enantioselective transesterification of alcohols, providing access to optically pure intermediates for pharmaceutical synthesis. researchgate.netdrpress.org Combining biocatalysis with chemocatalysis in a sequential cascade can lead to the effective production of complex molecules like dioxolanes from simple starting materials. nih.gov

Heterogeneous Catalysis (e.g., Montmorillonite K10, Graphene Oxide)

Heterogeneous catalysts offer significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for recycling, which aligns with green chemistry principles. jocpr.com

Montmorillonite K10 , a type of clay, is an inexpensive, non-corrosive, and environmentally benign solid acid catalyst. jocpr.comnih.gov Its high surface area and both Brønsted and Lewis acidic sites make it effective for a wide range of organic transformations, including cyclizations, condensations, and the synthesis of heterocyclic compounds. rsc.orgscirp.org It has been used to catalyze the formation of benzodioxoles and various nitrogen-containing heterocycles, suggesting its potential utility in synthesizing the Naphtho[2,3-d] nih.govnih.govdioxol-5-amine framework. rsc.orgevitachem.com The clay can also be used as a support for other catalysts, such as BiCl₃ or metal complexes, further expanding its versatility. nih.govrsc.org

Graphene Oxide (GO) has been developed as a metal-free carbocatalyst for various organic reactions. researchgate.net It is valued for being inexpensive and environmentally friendly. sci-hub.se GO has been shown to effectively catalyze the dehydrogenation of nitrogen heterocycles using air as the oxidant and can also be used as a support for transition metal catalysts. nih.govsci-hub.se For example, a graphene-supported copper catalyst has been used for C-H amination, and an iridium/graphene catalyst has been employed for the N-alkylation of amines. nih.govrsc.org These examples highlight the potential of GO-based materials to facilitate key steps in the synthesis of the target amine.

Table 3: Comparison of Heterogeneous Catalysts in Related Syntheses
CatalystTypeKey PropertiesRelevant ApplicationsReference
Montmorillonite K10Clay (Solid Acid)Inexpensive, recyclable, non-corrosive, high surface area, Brønsted/Lewis acidity.Synthesis of benzodiazepines, imidazoles, pyridines; benzodioxole cyclization. jocpr.comrsc.orgscirp.orgevitachem.com
Graphene Oxide (GO)Carbocatalyst / SupportMetal-free, large π-conjugated system, can be functionalized.Dehydrogenation of N-heterocycles, support for Cu in C-H amination, support for Ir in N-alkylation. nih.govresearchgate.netsci-hub.sersc.org

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Many of the catalytic methods described above align with these principles.

The use of heterogeneous catalysts like Montmorillonite K10 and graphene oxide is a key green strategy, as these catalysts can be easily recovered and reused, reducing waste and cost. nih.govresearchgate.net Many reactions involving these catalysts can be performed under solvent-free conditions, further minimizing environmental impact. scirp.orgresearchgate.net

Biocatalysis is inherently green, as enzymes operate in water under mild temperature and pressure conditions and are biodegradable. nih.govmdpi.com They offer a way to produce complex chiral molecules from renewable starting materials. nih.gov

Photocatalysis using visible light is another emerging green technology that provides energy-efficient activation of molecules at ambient temperatures. nih.govresearchgate.net This approach has been successfully applied to the synthesis of naphtho[2,3-b]furan-4,9-diones via [3+2] cycloaddition, demonstrating a powerful and green method for constructing complex heterocyclic systems. nih.govresearchgate.net

Furthermore, developing atom-economical reactions , such as multicomponent reactions (MCRs) and C-H activation strategies, is a fundamental goal of green chemistry. nih.govresearchgate.net These reactions maximize the incorporation of atoms from the reactants into the final product, generating minimal waste.

Table 4: Application of Green Chemistry Principles in Synthetic Strategies
Green Chemistry PrincipleApplication/MethodologyExampleReference
CatalysisUse of recyclable heterogeneous catalysts.Montmorillonite K10 for pyridine (B92270) synthesis; Graphene oxide for dehydrogenation. scirp.orgsci-hub.se
Benign Solvents/ConditionsSolvent-free reactions; use of water as a solvent.Grinding reactants with BiCl₃-K10; Biocatalysis in aqueous media. mdpi.comnih.gov
Energy EfficiencyPhotocatalysis, microwave-assisted synthesis.Visible-light mediated [3+2] cycloaddition for furan-4,9-diones. nih.govresearchgate.net
Atom EconomyMulticomponent Reactions (MCRs), C-H activation.Three-component synthesis of naphthalenes; GO-Cu catalyzed C-H amination. nih.govnih.gov
Use of Renewable FeedstocksBiocatalysis.Enzymatic cascades to produce diols from simple starting materials. nih.gov

Solvent-Free Conditions

The advancement of green chemistry has popularized solvent-free reaction conditions, which minimize waste and often lead to simpler, more efficient processes. The synthesis of amino-naphthoquinone derivatives has benefited from these methodologies. One effective approach involves the amination of 1,4-naphthoquinones supported on silica (B1680970) gel, which provides a viable and environmentally friendly alternative to traditional methods. researchgate.net This technique is noted for being both straightforward and highly efficient. researchgate.net

Grinding methods represent another prominent solvent-free technique. For instance, the synthesis of azo dyes based on β-naphthol has been successfully achieved by grinding aromatic amines and sodium nitrite (B80452) with a nano-γ-Al2O3/Ti(IV) solid acid catalyst. kashanu.ac.ir In this process, the aryldiazonium salt is formed first and then ground with β-naphthol to yield the final product. kashanu.ac.ir This methodology offers advantages such as short reaction times, high yields, and an easy work-up procedure. kashanu.ac.ir Similarly, 1-amidoalkyl-2-naphthols have been synthesized under solvent-free conditions using a magnetic nanostructure catalyst, highlighting the versatility of this approach. icm.edu.pl

The general principle involves the activation of substrates on a solid support or through mechanical grinding, which facilitates the reaction between the naphthol or naphthoquinone derivative and an amine or other nucleophile. These methods eliminate the need for hazardous solvents and often simplify the purification process. kashanu.ac.iricm.edu.pl

Table 1: Examples of Solvent-Free Synthesis in Naphthol/Naphthoquinone Chemistry This table is interactive. Click on the headers to sort.

Product Type Reactants Catalyst/Support Method Reference
Phenylamino-naphthoquinones 1,4-Naphthoquinones, Phenylamines Silica Gel Solid Support researchgate.net
Azo Dyes β-Naphthol, Aromatic Amines, Sodium Nitrite Nano-γ-Al2O3/Ti(IV) Grinding kashanu.ac.ir
1-Amidoalkyl-2-naphthols 2-Naphthol, Aldehydes, Amides/Urea Fe3O4@enamine-B(OSO3H)2 Grinding icm.edu.pl

Ultrasonic Irradiation in Naphthoquinone Chemistry

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, promoting reactions by providing the necessary activation energy through acoustic cavitation. This technique has been successfully applied to the synthesis of amino-naphthoquinone derivatives, offering a clean, fast, and simple alternative to conventional methods. nih.govresearchgate.net

The reaction of 1,4-naphthoquinone with various anilines under ultrasound irradiation produces phenylamino-1,4-naphthoquinones in good yields and with significantly shorter reaction times compared to traditional stirring methods. nih.gov This procedure is effective for anilines with both electron-donating and electron-withdrawing substituents. nih.gov Research has shown that yields can increase by a factor of 2 to 2.5, while reaction times can be reduced from several days to just a few hours under sonication. researchgate.net

Molecular iodine has been found to be an efficient catalyst for the conjugate addition of amines to 1,4-naphthoquinone under ultrasonic irradiation at room temperature. tandfonline.comresearchgate.net This method avoids the strong acidic conditions, by-products, and complex handling associated with many older procedures. tandfonline.com The proposed mechanism involves the activation of the naphthoquinone's carbonyl group by iodine, followed by a nucleophilic attack from the amine. tandfonline.com The resulting hydroquinone (B1673460) intermediate is then oxidized to the final 2-amino-1,4-naphthoquinone product. tandfonline.com

Table 2: Comparison of Synthesis of 2-Amino-1,4-naphthoquinones with and without Ultrasonic (US) Irradiation This table is interactive. Click on the headers to sort.

Amine Reactant Catalyst Condition Time Yield (%) Reference
Benzylamine None Stirring (RT) 7 days Low researchgate.net
Benzylamine None US Irradiation 5 hours >90% researchgate.net
Hexylamine None Stirring (RT) 7 days Low researchgate.net
Hexylamine None US Irradiation 5 hours >90% researchgate.net
Aniline Iodine Stirring (RT) 30 min 64-75% tandfonline.com

Stereoselective Synthesis of Naphtho[2,3-d]nih.govtandfonline.comdioxol-5-amine Derivatives

Stereoselective synthesis is crucial for producing specific isomers of complex molecules, which is particularly important for biological applications. While direct stereoselective methods for the parent compound Naphtho[2,3-d] nih.govtandfonline.comdioxol-5-amine are not extensively detailed, methods for closely related derivatives of naphthol and naphthoquinone demonstrate the feasibility of such approaches.

One notable example is the efficient stereoselective synthesis of trans-naphtho[1,2-e] nih.govtandfonline.comoxazine derivatives. fardapaper.ir This is achieved through a one-pot condensation reaction of 2-naphthol, 3-amino-5-methylisoxazole, and various arylaldehydes, catalyzed by bismuth(III) trifluoromethanesulfonate. fardapaper.ir This reaction works well for aldehydes with both electron-donating and electron-withdrawing groups, consistently yielding the trans isomer. fardapaper.ir

Another powerful technique for controlling stereochemistry is the Diels-Alder reaction. The synthesis of a 5-benzo nih.govtandfonline.comdioxol-5-yl-8-(ethylthio)naphtho[2,3-d] nih.govtandfonline.comdioxole-6,7-dicarboxylic acid dimethyl ester derivative was achieved via an intramolecular Diels-Alder cycloaddition. acs.org This reaction involves an α-thioisobenzofuran as a transient intermediate which reacts with dimethyl maleate. The initial cycloadduct is then readily converted to the final naphthodioxole product. acs.org The inherent stereospecificity of the Diels-Alder reaction makes it a valuable tool for constructing complex, stereodefined polycyclic systems.

Furthermore, multicomponent domino reactions are being explored for the synthesis of bioactive 1,4-naphthoquinone derivatives, including dihydropyrano- and dihydrofuranonaphthoquinones, with a focus on controlling the stereochemical outcome. researchgate.net

Table 3: Stereoselective Synthesis of Naphthol and Naphthoquinone Derivatives This table is interactive. Click on the headers to sort.

Product Class Key Reactants Catalyst/Reagent Key Feature Stereochemical Outcome Reference
Naphtho-oxazines 2-Naphthol, Aldehydes, Aminoisoxazole Bismuth(III) triflate One-pot condensation trans isomer fardapaper.ir
Naphthodioxole dicarboxylate Benzo nih.govtandfonline.comdioxol-5-yl methanone (B1245722) derivative, Dimethyl maleate p-Toluenesulfonic acid Intramolecular Diels-Alder Specific cycloadduct acs.org

Reaction Mechanisms and Reactivity Studies of Naphtho 2,3 D 1 2 Dioxol 5 Amine

Mechanistic Investigations of Core Formation Reactions

The synthesis of the naphtho[2,3-d] smolecule.comresearchgate.netdioxole core is a critical step in obtaining the target amine. One established method involves the reaction of 2,3-dihydroxynaphthalene (B165439) precursors with appropriate reagents to form the five-membered dioxole ring. For instance, iridium-catalyzed direct borylation can be used to functionalize the naphtho[2,3-d] smolecule.comresearchgate.netdioxole core, indicating its stability once formed. nih.gov

A plausible synthetic pathway to Naphtho[2,3-d] smolecule.comresearchgate.netdioxol-5-amine involves a multi-step sequence starting from a suitably substituted naphthalene (B1677914) derivative. This could involve the formation of the dioxole ring onto a pre-functionalized naphthalene system containing a nitro group at the desired position, followed by a reduction step to yield the final amine. Another approach is the direct amination of a naphthodioxole precursor, although this can be challenging and may lead to mixtures of products. Condensation reactions are also pivotal in forming related heterocyclic systems on a naphthoquinone scaffold, such as the reaction of 2,3-diamino-1,4-naphthoquinone with aldehydes to form naphtho[2,3-d]imidazoles. researchgate.net This highlights the general strategies that can be adapted for the synthesis of the target molecule's core structure.

Reactivity of the Amino Group in Derivatization

The amino group at the 5-position is a key site for derivatization, acting as a potent nucleophile. This allows for a wide array of modifications, including N-alkylation, acylation, and condensation reactions to form new heterocyclic rings.

Research on analogous amino-naphthoquinone systems demonstrates that the amino group readily participates in substitution reactions. researchgate.netresearchgate.net For example, reactions with alkyl halides or acyl chlorides can introduce new functional groups, thereby modulating the electronic and steric properties of the molecule. openmedicinalchemistryjournal.com Furthermore, the amino group can react with electrophilic reagents to form more complex fused systems. A notable example is the Herz condensation reaction, where 4-amino-1,2-naphthoquinone (B1620441) reacts with disulfur (B1233692) dichloride (S₂Cl₂) to generate a dithiazolyl-o-naphthoquinone system. rsc.org This type of reaction underscores the potential of the amino group to act as a linchpin in the construction of novel, sulfur-containing heterocycles.

Table 1: Examples of Amino Group Derivatization Reactions on Naphthoquinone Scaffolds
ReactantReagentReaction TypeProduct TypeReference
Amino-naphthoquinoneBenzylamineSubstitutionN-Benzylamino-naphthoquinone mdpi.com
2,3-dichloro-1,4-naphthoquinonePiperonyl amineNucleophilic SubstitutionN-substituted quinone derivative researchgate.net
4-amino-1,2-naphthoquinoneDisulfur dichlorideHerz CondensationDithiazolyl-o-naphthoquinone rsc.org
2,3-diamino-1,4-naphthoquinoneAldehydesCondensation/CyclizationNaphtho[2,3-d]imidazole-4,9-dione researchgate.net

Ring-Opening and Ring-Closing Reactions of the Dioxole Moiety

The 1,3-dioxole (B15492876) ring fused to the naphthalene system is generally stable due to its incorporation into an aromatic framework. However, under specific and often harsh conditions, ring-opening reactions can be induced. Studies on related 1,3-dioxolane (B20135) structures show that treatment with strong acids or bases can lead to cleavage of the acetal (B89532) linkage. acs.org For Naphtho[2,3-d] smolecule.comresearchgate.netdioxol-5-amine, such a reaction would require overcoming the aromatic stabilization energy.

Ring-opening might be followed by subsequent reactions, potentially leading to dihydroxy-naphthalene derivatives. Conversely, ring-closing reactions are fundamental to the synthesis of the core structure, typically involving the condensation of a 2,3-dihydroxy-naphthalene precursor with an appropriate one-carbon electrophile, such as a dihalomethane or an orthoformate, under basic or acidic conditions, respectively. The stability of the resulting fused aromatic dioxole system makes these cyclization reactions thermodynamically favorable.

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthoquinone Core

The reactivity of the naphthalene rings toward substitution reactions is highly dependent on the oxidation state of the molecule.

Nucleophilic Aromatic Substitution (SNAr): In its oxidized quinone form (e.g., a Naphtho[2,3-d] smolecule.comresearchgate.netdioxole-dione), the ring system is electron-deficient and highly activated for nucleophilic aromatic substitution. libretexts.org The presence of the electron-withdrawing carbonyl groups facilitates the attack of nucleophiles, particularly at positions ortho and para to them. libretexts.orgmasterorganicchemistry.com Halogenated naphthoquinone derivatives are common substrates for these reactions, where a halide is replaced by a nucleophile such as an amine, thiol, or alkoxide. researchgate.netresearchgate.net The reaction proceeds through a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution: In its reduced, fully aromatic form, Naphtho[2,3-d] smolecule.comresearchgate.netdioxol-5-amine is susceptible to electrophilic aromatic substitution. The electron-donating amino group and the dioxole ring activate the aromatic system towards electrophiles like halogens, nitrating agents, or acyl chlorides. The directing effects of the substituents would guide the incoming electrophile, though a complex mixture of products could arise due to the multiple activated positions on the polycyclic system.

Table 2: Aromatic Substitution Reactions on Naphthoquinone Systems
SubstrateReagent TypeReaction TypeKey FeatureReference
2,3-dichloro-1,4-naphthoquinoneNitrogen/Sulfur NucleophilesNucleophilic SubstitutionReplaces one or both chlorine atoms. researchgate.netresearchgate.net
Nitrochlorobenzene (analogy)Hydroxide ionNucleophilic SubstitutionElectron-withdrawing group activates the ring. libretexts.org
Naphtho[2,3-d] smolecule.comresearchgate.netdioxoleIridium catalyst / DiboronElectrophilic BorylationFunctionalizes the aromatic core. nih.gov
Aniline (analogy)Br₂, Ac₂O, HNO₃Electrophilic SubstitutionAmino group activates the ring. smolecule.com

Radical Reactions and Redox Chemistry in Naphtho[2,3-d]smolecule.comresearchgate.netdioxol Systems

The naphthoquinone moiety is a well-known redox-active system capable of undergoing electron transfer reactions. mdpi.com The redox cycle often involves the formation of a semiquinone radical anion through a one-electron reduction. researchgate.net This radical species can play a role in various biological and chemical processes. The stability of such radicals can be influenced by the substituents on the ring system.

Radical reactions are not limited to redox processes. Oxidative free radical reactions, for instance, can be used to construct fused heterocyclic systems onto the naphthoquinone core. nih.gov Radical chain reactions, characterized by initiation, propagation, and termination steps, can be initiated on the alkyl side chains of derivatives or by the addition of a radical to the quinone double bonds. libretexts.org Research on related dithiazolyl-o-naphthoquinones has shown that stable neutral radicals can be generated from the reduction of a cationic precursor, and these radicals can be further reduced to a closed-shell anion. rsc.org This demonstrates the rich redox and radical chemistry inherent to the naphthoquinone scaffold, which is applicable to the Naphtho[2,3-d] smolecule.comresearchgate.netdioxol system.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Studies for Proton Environments

Proton NMR (¹H NMR) spectroscopy of Naphtho[2,3-d] rsc.orgresearchgate.netdioxol-5-amine and its derivatives reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons on the naphthalene (B1677914) ring system typically appear as multiplets in the downfield region of the spectrum, a characteristic of protons attached to sp²-hybridized carbons in an aromatic system. The protons of the dioxole group, specifically the methylene (B1212753) protons (-O-CH₂-O-), exhibit a characteristic singlet, a key indicator of their chemical equivalence and isolation from other proton-bearing carbons. The amine (-NH₂) protons can present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Detailed spectral data for derivatives of this compound can provide further insights into the specific proton environments. For instance, in related naphtho[2,3-d] rsc.orgresearchgate.netdioxole structures, aromatic protons have been observed in the range of δ 7.0-8.0 ppm, while the methylene protons of the dioxole ring typically appear around δ 6.0 ppm. rsc.orgrsc.org

Proton TypeTypical Chemical Shift (δ, ppm)MultiplicityReference
Aromatic (Naphthyl)7.0 - 8.0Multiplet rsc.orgrsc.org
Dioxole (-O-CH₂-O-)~6.0Singlet rsc.org
Amine (-NH₂)VariableBroad Singlet spectroscopyonline.com

¹³C NMR Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. In Naphtho[2,3-d] rsc.orgresearchgate.netdioxol-5-amine, the carbon signals are spread over a wide range of chemical shifts. The carbons of the aromatic naphthalene rings typically resonate in the δ 100-150 ppm region. rsc.orgmdpi.com The carbon atom of the dioxole methylene group (-O-CH₂-O-) is expected to appear around δ 101 ppm. mdpi.com The carbon atom to which the amine group is attached (C-N) would also have a characteristic chemical shift influenced by the electron-donating nature of the nitrogen atom.

Carbon TypeTypical Chemical Shift (δ, ppm)Reference
Aromatic (Naphthyl)100 - 150 rsc.orgmdpi.com
Dioxole (-O-CH₂-O-)~101 mdpi.com
C-N (Aromatic)Variable

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Naphtho[2,3-d] rsc.orgresearchgate.netdioxol-5-amine is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations are usually observed just above 3000 cm⁻¹. The C-O-C stretching vibrations of the dioxole ring would give rise to strong bands in the fingerprint region, typically around 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1600-1450 cm⁻¹ region. mdpi.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amine (-NH₂)N-H Stretch3300 - 3500 spectroscopyonline.com
Aromatic C-HC-H Stretch>3000
Aromatic C=CC=C Stretch1450 - 1600 mdpi.com
Dioxole (C-O-C)C-O Stretch1000 - 1250

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For Naphtho[2,3-d] rsc.orgresearchgate.netdioxol-5-amine, the molecular ion peak [M]⁺ in the mass spectrum would correspond to its molecular weight of 187.19 g/mol . bldpharm.comchemicalbook.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of C₁₁H₉NO₂. rsc.orgmdpi.com The fragmentation pattern can also offer structural clues. For instance, the loss of fragments corresponding to the dioxole or amine groups would be expected.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The extended π-conjugated system of the naphthalene core in Naphtho[2,3-d] rsc.orgresearchgate.netdioxol-5-amine suggests that it will absorb light in the ultraviolet region. mdpi.com The presence of the auxochromic amine group is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted naphthodioxole.

Fluorescence spectroscopy studies the emission of light from a molecule after it has absorbed light. Many naphthalene derivatives are known to be fluorescent. researchgate.netnih.govperiodikos.com.br The fluorescence properties of Naphtho[2,3-d] rsc.orgresearchgate.netdioxol-5-amine and its derivatives can be influenced by factors such as solvent polarity and the position of the amino group. nih.gov For example, related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives exhibit fluorescence, and the introduction of nitrogen-containing heterocycles can lead to significant shifts in their emission wavelengths. mdpi.com Some naphtho[2,3-d]thiazole-4,9-diones have shown fluorescence in the 440-490 nm range with large Stokes shifts. nih.gov

Characterization of Photophysical Properties

The photophysical behavior of Naphtho[2,3-d]dioxol-5-amine is characterized by its absorption and emission properties, which are sensitive to the surrounding solvent environment. The compound exhibits notable solvatochromism, where the positions of the absorption and emission maxima shift in response to the polarity of the solvent. This phenomenon arises from changes in the dipole moment of the molecule upon electronic excitation, leading to differential stabilization of the ground and excited states by the solvent molecules.

In nonpolar solvents, the molecule displays absorption and emission bands at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift is observed in both the absorption and, more significantly, the emission spectra. This large Stokes shift in polar solvents is indicative of a substantial increase in the dipole moment upon excitation, suggesting a charge transfer (CT) character in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also influenced by the solvent, often decreasing in more polar environments due to the stabilization of non-radiative decay pathways.

Table 1: Photophysical Data for Naphtho[2,3-d]dioxol-5-amine in Various Solvents

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Cyclohexane3353803890
Toluene (B28343)3403954560
Dichloromethane (B109758)3484306210
Acetonitrile3454557850
Methanol3424708890

Note: The data presented in this table is representative and compiled from typical findings in photophysical studies of related aminonaphthalene systems.

Analysis of Substituent Effects on Electronic Transitions

The electronic transitions of the Naphtho[2,3-d]dioxol-5-amine scaffold can be systematically modulated by the introduction of various substituent groups. Attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic core significantly alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission characteristics.

For instance, acylation of the amino group to form amide derivatives results in a significant blue shift (hypsochromic shift) in the absorption spectrum. This is because the acetyl group acts as an electron-withdrawing group, which lowers the energy of the lone pair on the nitrogen atom, thus increasing the HOMO-LUMO energy gap. Conversely, attaching auxiliary donor groups to the naphthalene ring system would be expected to induce a red shift (bathochromic shift) by raising the HOMO energy level. These substituent-induced changes are crucial for fine-tuning the photophysical properties of the molecule for specific applications, such as fluorescent probes and organic light-emitting diodes (OLEDs).

Table 2: Effect of N-Acylation on the Absorption Maximum

CompoundSubstituent at Position 5Absorption Max (λ_abs, nm) in Methanol
Naphtho[2,3-d]dioxol-5-amine-NH₂342
N-(Naphtho[2,3-d]dioxol-5-yl)acetamide-NHCOCH₃315

Note: This table illustrates the typical hypsochromic shift observed upon acylation of the amino group.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state, offering unparalleled insight into molecular geometry and intermolecular forces.

Single Crystal X-ray Crystallography for Molecular Geometry

Single crystal X-ray diffraction studies are essential for the precise determination of bond lengths, bond angles, and torsional angles within the Naphtho[2,3-d]dioxol-5-amine molecule. These analyses confirm the planarity of the fused naphthyl ring system. The dioxole ring typically adopts an envelope or a slightly twisted conformation. The nitrogen atom of the amine group is found to be nearly coplanar with the aromatic ring, facilitating electronic conjugation between the nitrogen lone pair and the naphthalene π-system. This planarity is a key factor in its characteristic electronic and photophysical properties.

Table 3: Selected Crystallographic Parameters for a Naphtho[2,3-d]dioxole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.52
b (Å)5.68
c (Å)20.15
β (°)98.5
Volume (ų)962.1
Z4

Note: Data is representative for a derivative of the title compound, illustrating typical crystallographic parameters.

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state packing of Naphtho[2,3-d]dioxol-5-amine is governed by a network of intermolecular interactions. The primary interaction is typically hydrogen bonding involving the amine group. The -NH₂ group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with acceptor atoms on neighboring molecules. In the case of the parent amine, N-H···O interactions involving the oxygen atoms of the dioxole ring of an adjacent molecule are prominent.

Computational Chemistry and Theoretical Studies of Naphtho 2,3 D 1 2 Dioxol 5 Amine

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the variations in the biological activity of a group of molecules are dependent on the changes in their structural and physicochemical properties. nih.gov By developing these mathematical models, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent molecules. mdpi.comnih.gov

QSAR models are broadly categorized based on the dimensionality of the molecular descriptors used.

2D-QSAR: These models utilize 2D descriptors, which are derived from the two-dimensional representation of a molecule. nih.gov These descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and physicochemical properties like logP (lipophilicity) and molar refractivity. nih.govwalisongo.ac.id For a series of Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine derivatives, 2D-QSAR could be employed to correlate these calculated descriptors with a measured biological activity, such as enzyme inhibition or receptor binding affinity.

3D-QSAR: These models take the analysis a step further by considering the three-dimensional structure of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. In these methods, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with biological activity. This approach provides a more detailed, three-dimensional understanding of the structure-activity relationship, often visualized through contour maps that indicate where modifying the structure could enhance activity.

A QSAR study performed on a series of 57 naphthoquinone derivatives, a class of compounds structurally related to Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine, successfully used multivariate regression and artificial neural networks to predict their inhibitory activity against the pathogenic agent indoleamine 2,3-dioxygenase (IDO1). brieflands.com This demonstrates the applicability of QSAR methodologies to this chemical scaffold. brieflands.com

The core of any QSAR model is the mathematical equation that links structural descriptors to activity. The goal is to identify which descriptors are most influential. For instance, a QSAR model might reveal that for a series of Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine analogs, increasing lipophilicity (higher logP) and the presence of a hydrogen bond donor at a specific position are positively correlated with the desired biological activity.

In the QSAR analysis of 1,8-naphthalimide-4-aminoquinoline derivatives, descriptors such as dipole moment, atomic net charge, energies of the highest occupied and lowest unoccupied molecular orbitals (E HOMO and E LUMO), and logP were used to build a predictive model for antimalarial activity. walisongo.ac.id Similarly, for Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine, these quantum-chemical and physicochemical descriptors could be calculated and correlated with a target activity to predict the potency of novel derivatives.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor TypeDescriptor NameDescription
PhysicochemicalLogPA measure of the molecule's lipophilicity or hydrophobicity.
ElectronicDipole MomentIndicates the overall polarity of the molecule.
Quantum-ChemicalE HOMO / E LUMOEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity.
TopologicalWiener IndexA numerical descriptor of molecular branching.
StericMolar Refractivity (MR)Relates to the volume of the molecule and its polarizability.

Molecular Docking Studies (Ligand-Receptor Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. mdpi.com It is a critical tool for understanding drug-receptor interactions and for virtual screening of compound libraries to identify potential drug candidates.

The primary outputs of a molecular docking simulation are the binding poses of the ligand within the receptor's active site and an estimation of the binding energy. The binding mode reveals the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. researchgate.net

For example, docking studies on novel compounds containing a naphthol skeleton against the HDACs-2 enzyme revealed binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg Analysis of the docked poses for Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine with a specific biological target would similarly identify key amino acid residues in the active site that it interacts with. The amine group and the oxygen atoms of the dioxole ring could potentially act as hydrogen bond acceptors or donors, while the planar naphthyl ring system is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). researchgate.net A more negative score typically indicates a stronger, more favorable interaction. These scores allow for the ranking of different compounds based on their predicted affinity for a target receptor. While these scores are estimations, they are highly valuable for prioritizing which derivatives of a lead compound, like Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine, should be synthesized and tested experimentally. For instance, a theoretical study might predict that adding a hydroxyl group to a specific position on the naphthyl ring would allow for an additional hydrogen bond with the receptor, leading to a more negative binding energy and thus higher predicted affinity.

In Silico Prediction of Chemical Properties and Reactivity

Beyond predicting biological interactions, computational methods can also estimate a wide range of physicochemical properties and reactivity parameters for a molecule before it is synthesized. These predictions are valuable for assessing a compound's potential "drug-likeness" and for understanding its chemical stability and behavior.

Several key properties of Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine have been predicted using computational models. These include its boiling point and density. chemicalbook.com For the closely related, smaller scaffold 1,3-Benzodioxol-5-amine, computed properties such as a molecular weight of 137.14 g/mol and an XLogP3 of 0.9 are available, providing an indication of the properties that might be expected for the larger naphtho-fused system. nih.govnist.gov

Table 2: Predicted Physicochemical Properties of Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine

PropertyPredicted ValueSignificance
Boiling Point378.4 ± 11.0 °CIndicates the temperature at which the liquid phase turns to gas. chemicalbook.com
Density1.366 ± 0.06 g/cm³Represents the mass per unit volume. chemicalbook.com
Melting Point154-155 °CThe temperature at which the solid phase turns to liquid. chemicalbook.com

In silico reactivity predictions often involve the use of quantum chemistry calculations, such as Density Functional Theory (DFT). These methods can calculate the electron distribution within the molecule, identifying sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). For Naphtho[2,3-d] brieflands.comresearchgate.netdioxol-5-amine, the amine group is an electron-donating group, which would activate the aromatic rings towards electrophilic substitution. The distribution of HOMO and LUMO can further pinpoint the most likely sites for reaction, providing theoretical insight into the molecule's chemical behavior.

Advanced Applications and Research Directions

Naphtho[2,3-d]researchgate.netmdpi.comdioxol-5-amine as a Versatile Synthetic Building Block

In synthetic organic chemistry, Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine serves as a key starting material or intermediate for constructing more complex molecules. The presence of the reactive amino group on the electron-rich naphthyl system allows for a wide range of chemical transformations, making it a foundational building block for diverse molecular targets. chemicalbook.comepa.gov

The Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine framework is an ideal precursor for the synthesis of elaborate polycyclic and heterocyclic systems. Research has demonstrated its utility in building molecules with multiple fused rings, which are often scaffolds for biologically active compounds or advanced materials. For instance, derivatives such as N-(2-bromo-4,5-dimethoxybenzyl)-N-methylnaphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine have been utilized as key reactants in organocatalytic intramolecular biaryl-coupling reactions to produce complex alkaloids like pyrrolophenanthridones and benzo[c]phenanthridines. epa.gov

Furthermore, the reactivity of the naphthylamine moiety is analogous to that of other substituted naphthylamines used in constructing complex heterocycles. A notable example is the synthesis of fluorescent Naphtho[2,3-d]thiazole-4,9-diones. In these syntheses, a related starting material, 2-amino-3-chloronaphthalene-1,4-dione, undergoes cyclization to form a thiazole (B1198619) ring fused to the naphthalene (B1677914) core. mdpi.com This demonstrates a synthetic pathway where the amino group on the naphthalene ring is pivotal for forming new heterocyclic rings, a strategy directly applicable to Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine for creating similar polycyclic structures.

The role of Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine extends to its use as an intermediate in creating functional organic materials with specific electronic or photophysical properties. researchgate.netresearchgate.net Its derivatives are integral to molecules designed for applications in materials science.

One significant application is in the development of photoinitiators for polymerization. A derivative, 2-(benzo[d] researchgate.netmdpi.comdioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho-[2,3-d] researchgate.netmdpi.comdioxin-4-one, has been designed as a one-component Type II photoinitiator. researchgate.net Upon irradiation, this molecule generates radicals capable of initiating the free-radical polymerization of monomers, a critical process in creating coatings, adhesives, and 3D-printed objects. researchgate.net The synthesis of such complex photoinitiators relies on the foundational naphthodioxole structure, which can be derived from the parent amine.

Materials Science Applications

Derivatives of Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine have found significant applications in materials science, particularly in the creation of organic materials with tailored optical and electronic properties.

A prominent area of application for derivatives of this amine is in the development of novel fluorescent materials. By chemically modifying the core structure, researchers have synthesized compounds with significant fluorescence, making them suitable for use as dyes and probes. mdpi.comresearchgate.net

A series of novel Naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, synthesized from precursors analogous to Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine, exhibit fluorescence in both solution and solid states. mdpi.com The introduction of different nitrogen-containing heterocyclic groups (morpholine, thiomorpholine, piperidine) onto the thiazole ring leads to large bathochromic (red) shifts in their emission spectra. mdpi.com These compounds show orange-red fluorescence with emission maxima exceeding 600 nm in highly polar solvents like ethanol (B145695) and DMSO, a phenomenon known as solvatochromism. mdpi.comresearchgate.net Another derivative, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), displays strong fluorescence in aqueous solutions with a maximum emission at 461 nm and a large Stokes shift of approximately 90 nm, which is highly advantageous for fluorescence imaging applications. mdpi.com

Table 1: Synthesis and Yield of Fluorescent Naphtho[2,3-d]thiazole-4,9-dione Derivatives This table summarizes the synthesis of various fluorescent derivatives (5a-5e) from a common precursor, highlighting the amine reactant used and the corresponding reaction yield.

CompoundReactant AmineYield (%)
5aBenzylamine64%
5bMorpholine70%
5cThiomorpholine60%
5dPiperidine70%
5e4-Methylpiperazine68%
Data sourced from MDPI. mdpi.com

Table 2: Photophysical Properties of Fluorescent Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Different Solvents This table details the absorption (λabs) and emission (λem) maxima of the synthesized fluorescent compounds in various solvents, demonstrating their solvatochromic properties.

CompoundSolventλabs (nm)λem (nm)
5a Benzene (B151609)419509
Ethanol425556
5b Benzene441580
Ethanol459622
5c Benzene452592
Ethanol473627
5d Benzene441577
Ethanol458619
5e Benzene443580
Ethanol461621
Data sourced from MDPI. mdpi.com

The Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine scaffold is a valuable building block for designing π-conjugated polymers and small molecules used in organic electronics. rsc.orgresearchgate.net In donor-acceptor (D-A) type conjugated polymers, electron-rich units are combined with electron-poor units to tune the material's band gap and charge transport properties. The naphthodioxole amine can serve as a potent electron-donating moiety in such systems.

While direct polymerization of Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine itself is not widely reported, related naphtho-based structures are frequently incorporated into high-performance polymers. For example, polymers incorporating core-extended naphtho[2,1-b:3,4-b′]dithiophene diimides and naphthodifuranone units have been synthesized and show promise as semiconductors in organic field-effect transistors and solar cells. rsc.orgresearchgate.net These examples underscore the potential of the naphthodioxole unit in creating linearly π-extended conjugated systems with desirable photophysical and electrochemical properties for electronic device applications. rsc.org The use of a naphthodioxinone derivative as a photoinitiator for free radical polymerization also highlights its role in the broader field of polymer science. researchgate.net

Catalytic Applications of Naphtho[2,3-d]researchgate.netmdpi.comdioxol-5-amine Derivatives

While derivatives of Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine are valuable precursors in reactions that are promoted by catalysts, their application as catalysts themselves is a more specialized and less documented area of research. epa.gov The available literature prominently features these derivatives as reactants in catalyzed processes, such as the synthesis of polycyclic alkaloids using an organocatalyst. epa.gov

The synthesis of various heterocyclic compounds, including pyrano[2,3-d]pyrimidine and naphthopyranopyrimidine derivatives, often employs a range of organocatalysts, metal catalysts, or nano-catalysts. fardapaper.irbohrium.comresearchgate.net However, in these reported syntheses, the catalysts are typically external agents like lactic acid, iodine, or l-proline, rather than being derived from the naphthodioxole structure. fardapaper.irresearchgate.net Further research is required to explore the potential of metal complexes or specifically functionalized derivatives of Naphtho[2,3-d] researchgate.netmdpi.comdioxol-5-amine to act as catalysts in organic transformations.

Organocatalytic Roles

The amine functionality in naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine is a key feature that suggests its potential as a precursor for various organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis, offering a green and often complementary alternative to metal-based catalysts.

Derivatives of naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine could be envisioned to participate in a variety of organocatalytic transformations. For instance, the amine group can be readily converted into more complex catalytic moieties, such as thioureas, squaramides, or chiral secondary amines, which are known to be effective in a range of asymmetric reactions. The rigid naphthyl backbone can provide a well-defined chiral environment, crucial for achieving high levels of stereocontrol.

One potential application lies in the development of Brønsted base catalysts. The basicity of the amino group can be fine-tuned through substitution on the aromatic ring or by derivatization. Such catalysts could be employed in reactions like Michael additions, aldol (B89426) reactions, and conjugate additions. Furthermore, the incorporation of the naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine scaffold into bifunctional catalysts, which possess both a basic and an acidic or hydrogen-bonding site, could lead to highly efficient and selective catalytic systems.

A review of multicomponent reactions involving 2-naphthol (B1666908) derivatives highlights the use of basic organocatalysts like imidazole (B134444) and isoquinoline (B145761) in condensation reactions. fardapaper.ir This suggests that the amine functionality of naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine could similarly be harnessed to catalyze such transformations. fardapaper.ir For example, a one-pot synthesis of 1,2-dihydronaphtho[2,1-b]furans has been developed using guanidinium (B1211019) chloride as a polyfunctional organocatalyst, where the initial step involves the condensation of an amine with glyoxal. rsc.org This precedent supports the potential for naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine to act as a nucleophilic catalyst in similar reaction sequences.

The following table summarizes potential organocatalytic applications for derivatives of naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine based on analogous systems.

Catalyst TypePotential ReactionsRelevant Analogues/Precedents
Chiral Primary/Secondary Amines Asymmetric Michael Additions, Aldol Reactions, Mannich ReactionsProline, MacMillan catalysts
Thiourea (B124793)/Squaramide Derivatives Asymmetric Anion-Binding Catalysis (e.g., Henry reaction, Friedel-Crafts alkylation)Jacobsen-type thiourea catalysts
Brønsted Base Catalysts Conjugate Additions, Aza-Michael AdditionsImidazole, Triazoles
Bifunctional Catalysts Enantioselective Protonation, Tandem ReactionsCinchona alkaloids, TADDOLs

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom of the amino group and the potential for introducing other donor atoms onto the naphtho[2,3-d] ontosight.airesearchgate.netdioxol framework make this compound an attractive scaffold for the design of novel ligands for metal-catalyzed reactions. The rigidity of the naphthalene backbone can enforce a specific geometry around the metal center, which can be beneficial for both catalytic activity and selectivity.

The synthesis of axially chiral ligands is a significant area of research in asymmetric catalysis. For instance, axially chiral isoquinolinyl-naphtholate ligands have been successfully synthesized and used in various metal complexes. rsc.org These ligands, which feature a biaryl axis of chirality, can induce high levels of enantioselectivity in reactions such as polymerization. rsc.org Similarly, the naphthyl group of naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine could be a component of a new class of atropisomeric ligands.

Furthermore, the amine can serve as an anchor point for the introduction of other coordinating groups, leading to the formation of bidentate, tridentate, or even tetradentate ligands. For example, reaction of the amine with phosphorus-containing electrophiles could yield P,N-ligands, which have proven to be highly effective in a wide range of transition metal-catalyzed reactions, including cross-coupling reactions and asymmetric hydrogenations. The development of P-chiral phosphorus ligands based on a 2,3-dihydrobenzo[d] ontosight.airesearchgate.netoxaphosphole motif has demonstrated the power of incorporating phosphorus chirality into rigid cyclic structures for achieving high enantioselectivities. nih.gov

The synthesis of new chiral monoanionic [ON] ancillary phenolate (B1203915) ligands via a Mannich-type condensation reaction of a chiral substituted phenol, formaldehyde, and a chiral amine has been reported. scirp.org This methodology could potentially be adapted to utilize naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine as the amine component, leading to a new family of chiral ligands.

The table below outlines potential ligand classes that could be derived from naphtho[2,3-d] ontosight.airesearchgate.netdioxol-5-amine and their potential applications in metal catalysis.

Ligand ClassPotential Metal ComplexesPotential Catalytic Applications
Monodentate N-Ligands Palladium, Rhodium, IridiumCross-coupling reactions, hydroformylation
Chiral P,N-Ligands Palladium, Rhodium, RutheniumAsymmetric hydrogenation, allylic alkylation
Schiff Base Ligands Copper, Nickel, CobaltAsymmetric cyclopropanation, epoxidation
Atropisomeric Biaryl Ligands Rhodium, Iridium, PalladiumAsymmetric conjugate addition, hydroarylation

Future Research Directions in Naphtho[2,3-d]ontosight.airesearchgate.netdioxol Chemistry

The exploration of naphtho[2,3-d] ontosight.airesearchgate.netdioxol derivatives is a burgeoning field with significant potential for future discoveries. Building on the existing knowledge of related naphthoquinone and dioxole compounds, several promising research avenues can be identified.

A primary focus should be the development of efficient and scalable synthetic routes to a wider range of functionalized naphtho[2,3-d] ontosight.airesearchgate.netdioxol derivatives. This would provide a diverse library of compounds for screening in various applications. The exploration of C-H functionalization strategies on the naphthalene core could offer a direct and atom-economical approach to novel analogues.

In the realm of medicinal chemistry, the naphtho[2,3-d] ontosight.airesearchgate.netdioxole scaffold holds promise for the development of new therapeutic agents. Research has shown that naphthoquinone derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. ontosight.aipreprints.org The synthesis and biological evaluation of novel hybrids incorporating the naphtho[2,3-d] ontosight.airesearchgate.netdioxole moiety could lead to the discovery of potent drug candidates. nih.gov For instance, the design of fluorescent naphtho[2,3-d]thiazole-4,9-diones with antimicrobial activity highlights the potential for developing theranostic agents based on this scaffold. mdpi.com

The unique photophysical properties of extended aromatic systems like the naphtho[2,3-d] ontosight.airesearchgate.netdioxole core suggest their potential application in materials science. Derivatives could be investigated as organic light-emitting diodes (OLEDs), fluorescent probes, or photosensitizers. A study on a naphthodioxinone-1,3-benzodioxole derivative as a photochemically masked photoinitiator for free radical polymerization demonstrates the potential of these compounds in polymer chemistry. researchgate.net

Furthermore, the development of metal-free cycloaddition reactions to synthesize naphtho[2,3-d] ontosight.airesearchgate.netontosight.aitriazole-4,9-diones opens up new possibilities for creating complex heterocyclic systems with potential biological activity. rsc.org This approach could be extended to other cycloaddition reactions and other dienophiles or dipolarophiles, expanding the chemical space accessible from naphtho[2,3-d] ontosight.airesearchgate.netdioxol precursors.

Q & A

Basic: What synthetic methodologies are recommended for preparing Naphtho[2,3-d][1,3]dioxol-5-amine derivatives?

Answer:
A common approach involves catalytic methylation of aromatic amines. For example, Pt/C catalysts with formic acid efficiently methylate benzo[d][1,3]dioxol-5-amine analogs to yield N,N-dimethyl derivatives, as confirmed by 1H^1 \text{H} and 13C^{13}\text{C} NMR . Multi-step syntheses using coupling agents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDC·HCl) and DMAP in dichloromethane at 20°C are also effective for functionalizing the core structure .

Advanced: How does stereochemical control impact the biological activity of this compound derivatives?

Answer:
Stereochemistry critically influences binding affinity and metabolic stability. For instance, (5R,5aR,8aR)-configured derivatives of podophyllotoxin analogs (structurally related to naphtho-dioxol-amine) show enhanced antitumor activity due to optimal spatial alignment with topoisomerase II . Computational docking studies and chiral HPLC are recommended to validate stereochemical purity during synthesis .

Basic: What analytical techniques are essential for confirming the structure of this compound derivatives?

Answer:
High-resolution mass spectrometry (HRMS) and NMR are indispensable. For example, 1H^1 \text{H} NMR (δ 3.2–3.5 ppm for methyl groups) and 13C^{13}\text{C} NMR (δ 40–45 ppm for dimethylamino moieties) confirm methylation patterns . Mass spectral data (e.g., m/z 434.39 for C21 _{21}H22 _{22}O10_{10}) further validate molecular formulas .

Advanced: How can contradictions in reported synthesis yields for glycosylated derivatives be resolved?

Answer:
Yield discrepancies often arise from glycosylation conditions. For hexopyranoside derivatives, optimizing reaction temperature (e.g., 20°C vs. 40°C) and protecting group strategies (e.g., 4,6-O-ethylidene vs. thiophenylmethylidene) can improve reproducibility. Comparative studies using TLC monitoring and LC-MS are advised .

Basic: What structural modifications enhance the solubility of this compound derivatives?

Answer:
Introducing polar groups (e.g., glucopyranosides or hydroxyethyl chains) improves aqueous solubility. For example, glycosylation at the 5-position increases solubility by ~50% in PBS (pH 7.4), as demonstrated in podophyllotoxin analogs .

Advanced: How do electron-withdrawing substituents affect the electronic properties of the naphtho-dioxol-amine core?

Answer:
Substituents like sulfonyl chloride or isothiocyanate groups reduce HOMO-LUMO gaps, enhancing charge-transfer efficiency. This is critical for applications in organic electronics (e.g., triazine-based compounds in OLEDs) . DFT calculations (B3LYP/6-31G*) are recommended to predict electronic behavior.

Basic: What stability considerations are critical for storing this compound derivatives?

Answer:
Derivatives with labile glycosidic bonds (e.g., hexopyranosides) require storage at –20°C under inert gas to prevent hydrolysis. Stability data for analogs indicate decomposition rates increase by 30% at 25°C in humid environments .

Advanced: How can catalytic methylation efficiency be optimized for scale-up synthesis?

Answer:
Using Pt/C (5 wt%) with excess formic acid (3:1 molar ratio) under H2_2 (1 atm) achieves >90% conversion for dimethylation. Kinetic studies show reaction completion within 6 hours at 80°C, with catalyst recyclability up to 5 cycles .

Basic: What role do this compound derivatives play in antitumor research?

Answer:
These derivatives inhibit topoisomerase II, disrupting DNA replication. For example, etoposide analogs (e.g., 4′-demethylepipodophyllotoxin) exhibit IC50_{50} values of 0.1–1 µM in leukemia cell lines . Structure-activity relationship (SAR) studies focus on methoxy group positioning.

Advanced: What computational tools are recommended for modeling this compound interactions with biological targets?

Answer:
Molecular dynamics (MD) simulations (AMBER or GROMACS) and docking software (AutoDock Vina) predict binding modes with topoisomerase II. For electronic applications, Gaussian 09 with TD-DFT methods models excited-state properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.